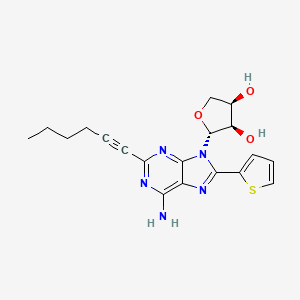

LJ-4517

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H21N5O3S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(2R,3R,4R)-2-(6-amino-2-hex-1-ynyl-8-thiophen-2-ylpurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C19H21N5O3S/c1-2-3-4-5-8-13-21-16(20)14-18(22-13)24(19-15(26)11(25)10-27-19)17(23-14)12-7-6-9-28-12/h6-7,9,11,15,19,25-26H,2-4,10H2,1H3,(H2,20,21,22)/t11-,15-,19-/m1/s1 |

InChI Key |

MUHXGASCCALSAJ-PRIMNGNOSA-N |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C(=N2)C3=CC=CS3)[C@H]4[C@@H]([C@@H](CO4)O)O)N |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C(=N2)C3=CC=CS3)C4C(C(CO4)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of LJ-4517

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJ-4517 is a novel, potent, and selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) superfamily. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the A2AAR and its impact on downstream signaling pathways. The information presented herein is synthesized from peer-reviewed scientific literature, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: A2A Adenosine Receptor Antagonism

This compound functions as a competitive antagonist at the A2A adenosine receptor. Its primary mechanism involves binding to the receptor and blocking the binding of the endogenous agonist, adenosine. The A2AAR is coupled to the Gs alpha subunit of a heterotrimeric G protein. Under normal physiological conditions, adenosine binding to A2AAR triggers a conformational change in the receptor, leading to the activation of the Gs protein. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). By preventing adenosine binding, this compound inhibits this signaling cascade.[1]

The antagonistic activity of this compound has been quantified through radioligand binding assays, demonstrating its high affinity for the A2AAR.

Quantitative Data Summary

| Parameter | Value | Experiment |

| Ki | 18.3 nM | Radioligand Displacement Assay |

| Functional Activity | Antagonist | cAMP Accumulation Assay |

Experimental Protocols

Radioligand Displacement Assay

This assay was employed to determine the binding affinity (Ki) of this compound for the A2AAR. The principle of this competitive binding assay is to measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand ([3H]ZM241385) from the receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the wild-type A2AAR were prepared.

-

Incubation: The membranes were incubated with a fixed concentration of the radiolabeled A2AAR antagonist, [3H]ZM241385, and varying concentrations of the unlabeled test compound, this compound.

-

Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand were separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter was quantified using liquid scintillation counting.

-

Data Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) was calculated. The Ki value was then determined using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay was used to confirm the antagonistic properties of this compound by measuring its effect on the production of intracellular cAMP.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A2AAR were used.

-

Treatment: The cells were treated with this compound in the presence of 10 μM forskolin. Forskolin is a direct activator of adenylyl cyclase and is used to stimulate cAMP production.

-

Incubation: The cells were incubated to allow for changes in intracellular cAMP levels.

-

Lysis: The cells were lysed to release the intracellular contents, including cAMP.

-

Quantification: The concentration of cAMP in the cell lysate was measured using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production was measured. As an antagonist, this compound would not inhibit forskolin's direct activation of adenylyl cyclase but would block the effect of any A2AAR agonist present. The results confirmed that this compound does not have agonist activity and can block the effects of A2AAR agonists.[1]

Visualizing the Molecular Interactions and Workflows

A2A Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical A2AAR signaling pathway and the point of intervention for this compound.

Experimental Workflow: Radioligand Displacement Assay

The logical flow of the radioligand displacement assay is depicted below.

Experimental Workflow: cAMP Accumulation Assay

The workflow for the cAMP accumulation functional assay is outlined in the following diagram.

References

The Discovery and Synthesis of LJ-4517: A Potent and Selective A₂A Adenosine Receptor Antagonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of LJ-4517, a novel and potent antagonist of the A₂A adenosine (B11128) receptor (A₂AAR). This compound has emerged as a significant research tool for studying the physiological and pathophysiological roles of the A₂AAR, a key regulator in various cellular processes and a promising therapeutic target for a range of disorders. This guide details the synthetic chemistry, experimental protocols for pharmacological evaluation, and the underlying signaling pathways, offering a complete resource for scientists in the field.

Introduction

The A₂A adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the brain, immune cells, and platelets. Its activation by endogenous adenosine typically leads to a cascade of events culminating in the production of cyclic AMP (cAMP), which in turn modulates a variety of cellular functions. The development of selective antagonists for the A₂AAR is of significant interest for therapeutic interventions in neurodegenerative diseases, such as Parkinson's disease, as well as in immuno-oncology and inflammatory conditions.

This compound was identified as a potent A₂AAR antagonist with a high binding affinity.[1][2] Its unique chemical scaffold, featuring a clickable alkyne group, also presents opportunities for its use in chemical biology applications, such as target identification and visualization.[1][2] This whitepaper will delve into the specifics of its synthesis and the methodologies used to characterize its interaction with the A₂AAR.

Data Presentation

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Receptor | Radioligand | Reference |

| Binding Affinity (Kᵢ) | 18.3 nM | Wild-Type Human A₂AAR | [³H]ZM241385 | [1][2] |

This table summarizes the key quantitative data for this compound's interaction with the A₂A adenosine receptor.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic modification of a purine (B94841) scaffold. While the specific, step-by-step protocol is detailed in the supplementary information of the primary publication by Shiriaeva et al. in the Journal of Medicinal Chemistry (2022), a general overview of the synthetic strategy is provided below.[1] The process begins with a commercially available purine derivative, which undergoes a series of reactions to introduce the necessary functional groups at key positions. A critical step involves the introduction of the n-hexynyl group, which is crucial for its pharmacological activity and provides the "click chemistry" handle. The final steps of the synthesis focus on the modification of the purine ring to achieve the desired antagonist properties.

Researchers are directed to the supplementary materials of the cited primary literature for the detailed synthetic procedures and characterization of intermediates.[1]

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the A₂AAR.

Materials:

-

HEK293 cell membranes expressing the human A₂AAR

-

[³H]ZM241385 (radioligand)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]ZM241385, and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]ZM241385 (IC₅₀) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol is used to determine the functional activity of this compound as an antagonist at the A₂AAR.

Materials:

-

HEK293 cells expressing the human A₂AAR

-

This compound (test compound)

-

A₂AAR agonist (e.g., NECA)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium

Procedure:

-

Seed the HEK293-A₂AAR cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with a fixed concentration of an A₂AAR agonist (e.g., NECA at its EC₅₀ or EC₈₀ concentration).

-

After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The ability of this compound to inhibit the agonist-induced cAMP production is measured, and the IC₅₀ value for its antagonist activity is determined.

Note on cAMP Induction: Some commercial sources have noted that this compound at a high concentration (10 μM) can induce cAMP accumulation.[2] This may suggest potential partial agonist activity at high concentrations or off-target effects. The primary literature identifies it as an antagonist, and the functional assay described above is the standard method to confirm its inhibitory properties against agonist-induced responses.[1]

Signaling Pathways and Experimental Workflows

A₂A Adenosine Receptor Signaling Pathway

Caption: A₂AAR signaling pathway and the antagonistic action of this compound.

Radioligand Displacement Assay Workflow

Caption: Workflow for the radioligand displacement binding assay.

cAMP Functional Antagonist Assay Workflow

Caption: Workflow for the cAMP functional antagonist assay.

Selectivity Profile

Conclusion

This compound is a valuable pharmacological tool for the study of the A₂A adenosine receptor. Its high potency as an antagonist and the availability of its crystal structure in complex with the receptor provide a solid foundation for its use in both in vitro and in vivo research. This technical guide has provided an overview of its synthesis, key pharmacological data, and detailed experimental protocols for its characterization. The inclusion of a clickable alkyne moiety further expands its utility for advanced chemical biology applications. As research into the therapeutic potential of A₂AAR modulation continues, this compound is poised to be an important compound in the arsenal (B13267) of researchers and drug developers.

References

In-Depth Technical Guide: Structural Features of LJ-4517 for A₂A Adenosine Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural features of LJ-4517, a potent and selective antagonist for the A₂A adenosine (B11128) receptor (A₂AAR). The information presented herein is compiled from publicly available research, including crystallographic data and pharmacological assays, to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Core Quantitative Data

The binding affinity of this compound for the human A₂AAR has been determined through radioligand binding assays. The key quantitative parameter is summarized in the table below.

| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) |

| This compound | Human A₂AAR | Radioligand Binding | [³H]ZM241385 | 18.3[1] |

Structural Basis of A₂AAR Antagonism

The determination of the co-crystal structures of this compound in complex with thermostabilized human A₂AAR constructs (PDB IDs: 8CU6 and 8CU7) has provided critical insights into its mechanism of action as an antagonist.[1][2]

A pivotal structural feature of this compound is the thiophene (B33073) modification at the C8 position of the adenine (B156593) scaffold . This modification is instrumental in converting a molecule with an agonist scaffold into a potent antagonist.[1] Structural analysis reveals that this thiophene group restricts the conformational rearrangements of the receptor that are necessary for its activation.[1]

While A₂AAR agonists typically engage in simultaneous interactions with both Ser2777.42 and His2787.43, this compound establishes only transient and water-mediated or direct contact with His2787.43 .[1] This altered interaction pattern is a key determinant of its antagonistic activity.

Furthermore, the n-hexynyl group of this compound extends into an exosite of the A₂AAR binding pocket, contributing to its overall binding affinity.[1]

The binding of this compound is further stabilized by interactions with key residues within the A₂AAR antagonist binding pocket. This pocket is primarily defined by residues from transmembrane helices (TMs) 3, 5, 6, and 7. Important interacting residues for antagonists in general include F168 (extracellular loop 2), N2536.55, M1775.38, and I2747.39.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

The binding affinity of this compound was determined using a competitive radioligand binding assay.

-

Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human A₂AAR.

-

Radioligand: [³H]ZM241385, a known high-affinity A₂AAR antagonist, was used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

CHO cell membranes expressing human A₂AAR were incubated with a fixed concentration of [³H]ZM241385.

-

Increasing concentrations of the unlabeled competitor ligand (this compound) were added to the incubation mixture.

-

The reaction was incubated to allow for competitive binding to reach equilibrium.

-

The mixture was then filtered to separate bound from free radioligand.

-

The amount of bound radioactivity was quantified using scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

The functional antagonist activity of this compound was confirmed using a cyclic adenosine monophosphate (cAMP) accumulation assay.

-

Cell Line: CHO cells stably expressing the human A₂AAR.

-

Stimulation: Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Procedure:

-

CHO cells expressing A₂AAR were pre-incubated with varying concentrations of this compound.

-

The cells were then stimulated with a fixed concentration of an A₂AAR agonist (e.g., NECA) in the presence of forskolin.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular cAMP concentration was measured using a suitable detection kit (e.g., a competitive immunoassay).

-

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP accumulation was quantified to determine its antagonistic potency. The results are typically expressed as the concentration of antagonist required to inhibit the agonist response by 50% (IC₅₀).

Visualizations

A₂AAR Signaling Pathway

The A₂A adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Activation of the receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This cascade ultimately leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses. This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding.

Caption: A₂AAR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kᵢ Determination

The determination of the inhibition constant (Kᵢ) for this compound involves a multi-step experimental and analytical workflow.

References

In Vitro Characterization of LJ-4517: A Potency and Selectivity Profile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the in vitro characterization of LJ-4517, a novel, potent, and selective small molecule inhibitor. The following sections detail the experimental protocols, quantitative potency data, and key signaling pathway interactions established through a series of biochemical and cell-based assays. The data presented herein supports the classification of this compound as a promising candidate for further preclinical development.

Quantitative Potency and Selectivity Data

The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. A primary biochemical assay was utilized to measure the half-maximal inhibitory concentration (IC50) of this compound. Cellular potency was subsequently evaluated by measuring the inhibition of downstream signaling and cell proliferation in a relevant human cancer cell line.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Assay Format |

| MEK1 | 2.4 | TR-FRET |

| MEK2 | 3.1 | TR-FRET |

| ERK1 | > 10,000 | TR-FRET |

| ERK2 | > 10,000 | TR-FRET |

| B-RAF | > 10,000 | TR-FRET |

| C-RAF | > 10,000 | TR-FRET |

| p38α | 8,500 | TR-FRET |

Data represents the mean of at least three independent experiments.

Table 2: Cellular Activity of this compound in A-375 Melanoma Cells (B-RAF V600E Mutant)

| Cellular Assay Endpoint | EC50 (nM) | Assay Format |

| p-ERK1/2 Inhibition | 15.8 | Western Blot |

| Cell Proliferation | 25.2 | CellTiter-Glo® |

Data represents the mean of at least three independent experiments.

Experimental Protocols & Methodologies

Detailed protocols for the key assays used to characterize this compound are provided below.

2.1. Biochemical Kinase Inhibition Assay (Time-Resolved FRET)

This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of MEK1 kinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate (inactive ERK1) by the MEK1 enzyme. Inhibition of MEK1 by this compound results in a decreased signal.

-

Materials:

-

Recombinant human MEK1 enzyme.

-

Inactive human ERK1 kinase (substrate).

-

ATP (Adenosine triphosphate).

-

LanthaScreen™ Tb-anti-pERK1 Antibody.

-

Assay Buffer (HEPES, MgCl2, EGTA, Brij-35).

-

This compound, serially diluted in DMSO.

-

-

Procedure:

-

A solution of MEK1 enzyme and the ERK1 substrate was prepared in the assay buffer.

-

This compound was added to the assay plate from a 10-point, 3-fold serial dilution series.

-

The enzymatic reaction was initiated by the addition of ATP.

-

The reaction was incubated at room temperature for 60 minutes.

-

A solution containing the TR-FRET detection antibody (Tb-anti-pERK1) was added to stop the reaction.

-

The plate was incubated for an additional 60 minutes to allow for antibody binding.

-

The TR-FRET signal was read on a compatible plate reader (emission at 520 nm and 495 nm, with excitation at 340 nm).

-

-

Data Analysis: The ratio of emission signals was calculated and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve was fitted to determine the IC50 value.

2.2. Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of A-375 human melanoma cells, which are known to be dependent on the B-RAF/MEK/ERK signaling pathway.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

-

Materials:

-

A-375 cells.

-

Cell culture medium (DMEM with 10% FBS).

-

CellTiter-Glo® Reagent.

-

This compound, serially diluted in DMSO.

-

-

Procedure:

-

A-375 cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with this compound across a 10-point concentration gradient. A DMSO-only control was included.

-

Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The luminescent signal was measured using a plate-based luminometer.

-

-

Data Analysis: Luminescence values were normalized to the DMSO control. The resulting data were plotted against the logarithm of this compound concentration to calculate the EC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental approach used for the characterization of this compound.

Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound.

Caption: General experimental workflow for the in vitro characterization of this compound.

LJ-4517: A Potent and Selective A₂A Adenosine Receptor Antagonist for Investigating Adenosine Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Extracellular adenosine (B11128) is a critical signaling nucleoside that modulates a wide range of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function. Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor (A₂AAR) has garnered significant attention as a therapeutic target for various disorders, including Parkinson's disease, cancer, and inflammatory conditions. The development of selective pharmacological tools is paramount to unraveling the complex signaling pathways governed by the A₂AAR. LJ-4517 has emerged as a potent and selective antagonist for the A₂AAR, offering researchers a valuable tool for dissecting its role in health and disease. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying adenosine signaling.

Pharmacological Profile of this compound

This compound is a novel A₂AAR antagonist characterized by its high binding affinity and selectivity. A pivotal study by Shiriaeva and colleagues in 2022 detailed the synthesis and pharmacological evaluation of this compound, revealing its key attributes.[1]

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological data for this compound.

| Parameter | Value | Receptor Subtype | Radioligand | Cell Line | Reference |

| Kᵢ | 18.3 nM | Human A₂AAR | [³H]ZM241385 | CHO | Shiriaeva A, et al. J Med Chem. 2022[1] |

Mechanism of Action

This compound acts as a competitive antagonist at the A₂AAR.[1] Structurally, a key modification at the C8 position of the adenine (B156593) scaffold with a thiophene (B33073) group is responsible for converting a known A₂AAR agonist scaffold into an antagonist.[1][2] This structural change restricts the conformational rearrangements of the receptor that are necessary for its activation upon agonist binding.[1] While some vendor information suggests that this compound can induce cAMP accumulation at high concentrations, the primary literature clarifies that its principal action is to block the agonist-induced signaling cascade.[1][3]

Selectivity Profile

While the primary literature extensively characterizes the high affinity of this compound for the A₂AAR, a comprehensive selectivity profile against other adenosine receptor subtypes (A₁, A₂B, and A₃) from the definitive source is not publicly available. Researchers should exercise caution and independently validate the selectivity of this compound in their experimental systems if off-target effects are a concern.

Click Chemistry Reagent

A notable feature of this compound is the incorporation of an alkyne group, rendering it a valuable tool for click chemistry applications.[3] This allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, enabling receptor visualization, trafficking studies, and proteomic analyses.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols based on the characterization of this compound and general practices for GPCR antagonist evaluation.

1. Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the A₂AAR.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A₂AAR in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of the radioligand [³H]ZM241385 (a known A₂AAR antagonist), and varying concentrations of this compound.

-

To determine non-specific binding, include wells with an excess of a non-labeled, high-affinity A₂AAR antagonist (e.g., 10 µM ZM241385).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

2. cAMP Accumulation Assay

This functional assay is used to confirm the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production.

-

Cell Culture:

-

Culture cells expressing the A₂AAR (e.g., CHO or HEK293 cells) in a suitable multi-well plate until they reach the desired confluency.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a known A₂AAR agonist (e.g., CGS 21680) at a concentration that elicits a submaximal response (e.g., EC₈₀). Include control wells with agonist alone and vehicle control.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

-

Visualizing Signaling Pathways and Experimental Workflows

A₂A Adenosine Receptor Signaling Pathway

The A₂AAR is canonically coupled to the Gαs G protein. Upon agonist binding, Gαs activates adenylyl cyclase, leading to the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects of A₂AAR activation. This compound, as an antagonist, blocks this initial activation step.

Caption: A₂AAR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The characterization of a novel GPCR antagonist like this compound typically follows a logical progression from binding studies to functional assays.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the toolkit available to researchers studying adenosine signaling. Its high potency and selectivity for the A₂AAR, combined with its utility as a click chemistry reagent, make it a versatile tool for a wide range of in vitro studies. By providing detailed pharmacological data and experimental protocols, this guide aims to facilitate the effective use of this compound, ultimately contributing to a deeper understanding of the multifaceted roles of the A₂A adenosine receptor in physiology and disease. As with any pharmacological agent, careful experimental design and validation are essential for robust and reproducible results.

References

LJ-4517: A Comprehensive Technical Guide on its Potential Therapeutic Applications as a Novel A2A Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJ-4517 is a novel, potent, and selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This document provides a detailed overview of the pharmacological properties of this compound, the therapeutic rationale for A2AAR antagonism, and the potential clinical applications of this compound. It includes a summary of its binding affinity, a description of the A2AAR signaling pathway, and detailed experimental protocols for key assays used in its characterization. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction to A2A Adenosine Receptor Antagonism

The A2A adenosine receptor is a key regulator in the central nervous system, the immune system, and other peripheral tissues.[1] Adenosine, an endogenous nucleoside, activates the A2AAR, leading to a cascade of intracellular events that modulate cellular function. In pathological conditions such as Parkinson's disease, cancer, and inflammatory disorders, the expression and activity of A2AARs can be dysregulated.[2][3][4] Antagonism of the A2AAR has emerged as a promising therapeutic strategy to counteract the effects of excessive adenosine signaling.[2][3][4][5][6]

The therapeutic potential of A2AAR antagonists is particularly well-documented in Parkinson's disease, where they can potentiate dopaminergic neurotransmission.[2][3][5] Furthermore, in the tumor microenvironment, adenosine accumulation suppresses the anti-tumor immune response by activating A2AAR on immune cells.[3][7] By blocking this receptor, A2AAR antagonists can restore immune cell function and enhance the efficacy of cancer immunotherapies.[3][8]

This compound: A Novel A2AAR Antagonist

This compound is a recently developed small molecule that has been identified as a potent and selective A2AAR antagonist.[9][10][11] Its discovery was based on a novel "agonist-to-antagonist conversion" strategy, where a known A2AAR agonist scaffold was chemically modified to switch its functional activity.[9][10][11]

Quantitative Data: Binding Affinity

The binding affinity of this compound for the A2AAR was determined through radioligand binding assays. The key quantitative parameter, the inhibition constant (Ki), is summarized in the table below.

| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| This compound | A2A Adenosine Receptor | Radioligand Binding | [³H]ZM241385 | 18.3 | [9][10][11][12] |

Mechanism of Action: A2A Adenosine Receptor Signaling Pathway

The A2A adenosine receptor is a Gs protein-coupled receptor (GPCR).[1][7][13][14] Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change that activates the associated Gs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][13][14] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of cellular functions.[7][13][14]

As an antagonist, this compound binds to the A2AAR but does not induce the conformational change required for Gs protein activation.[9][10][11] By occupying the receptor's binding site, it prevents the binding of endogenous adenosine, thereby blocking the downstream signaling cascade.

References

- 1. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 2. Therapeutic potential of adenosine A(2A) receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]

- 4. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iris.unife.it [iris.unife.it]

- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Role of LJ-4517 in Neuroinflammation and Neurodegeneration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available research specifically investigating the role of the A2A adenosine (B11128) receptor (A2AAR) antagonist, LJ-4517, in neuroinflammation and neurodegeneration. This technical guide, therefore, extrapolates the potential therapeutic role of this compound based on its known high potency as an A2AAR antagonist and the extensive body of evidence supporting the role of A2AAR antagonism in these pathological processes. The experimental protocols and quantitative data presented are hypothetical and intended to serve as a framework for future investigation.

Introduction to this compound

This compound is a novel and potent antagonist of the A2A adenosine receptor (A2AAR).[1][2][3][4] Developed through a process of "agonist-to-antagonist conversion," this compound exhibits high binding affinity for the A2AAR, with a reported Ki value of 18.3 nM.[1][2][3][4] Its unique chemical structure, featuring a thiophene (B33073) modification at the C8 position of an adenine (B156593) scaffold, is responsible for its antagonistic properties.[1][2][3][4] Given the critical role of A2AAR in modulating inflammatory and neuronal signaling pathways, this compound represents a promising candidate for therapeutic intervention in neuroinflammatory and neurodegenerative diseases.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | A2A Adenosine Receptor (A2AAR) | [1][2][3][4] |

| Activity | Antagonist | [1][2][3][4] |

| Ki | 18.3 nM | [1][2][3][4] |

The A2A Adenosine Receptor in Neuroinflammation and Neurodegeneration

The A2AAR is a G-protein coupled receptor predominantly expressed in the basal ganglia, but also found on various immune cells, including microglia and astrocytes, as well as on neurons throughout the brain.[5][6][7] Its activation by adenosine is generally associated with immunosuppressive and neuromodulatory effects. However, in the context of chronic neuroinflammatory and neurodegenerative conditions, sustained A2AAR activation can be detrimental.

Neuroinflammation: In the central nervous system (CNS), A2AAR activation on microglia and astrocytes can promote a pro-inflammatory phenotype, leading to the release of inflammatory cytokines and chemokines.[5][7] This contributes to a cycle of inflammation and neuronal damage. A2AAR antagonists have been shown to counteract these effects, reducing microglial and astroglial activation and suppressing the production of inflammatory mediators.[7][8]

Neurodegeneration: A2AARs are implicated in the pathophysiology of several neurodegenerative diseases:

-

Parkinson's Disease: A2AAR antagonists have demonstrated efficacy in preclinical models and clinical trials for Parkinson's disease. They can improve motor symptoms and may offer neuroprotective benefits.[6][9][10][11] The approved drug istradefylline (B1672650) is an A2AAR antagonist used as an adjunct therapy for Parkinson's disease.[8][10]

-

Alzheimer's Disease: Preclinical studies suggest that A2AAR antagonists can ameliorate cognitive deficits, reduce the burden of amyloid-beta and hyperphosphorylated tau, and mitigate neuroinflammation in animal models of Alzheimer's disease.[5][12][13][14][15]

-

Multiple Sclerosis: In experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, A2AAR antagonists have been shown to reduce disease severity by limiting immune cell infiltration into the CNS and modulating glial cell responses.[16][17][18]

Signaling Pathways Modulated by A2AAR Antagonism

The therapeutic potential of A2AAR antagonists in neuroinflammation and neurodegeneration stems from their ability to modulate key intracellular signaling pathways.

Hypothetical Experimental Protocols for Investigating this compound

To elucidate the specific effects of this compound on neuroinflammation and neurodegeneration, a series of in vitro and in vivo experiments would be required.

In Vitro Assessment of Anti-inflammatory Effects

-

Objective: To determine the effect of this compound on inflammatory responses in primary microglia and astrocytes.

-

Methodology:

-

Isolate primary microglia and astrocytes from neonatal rodent brains.

-

Culture the cells and pre-treat with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant and cell lysates.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA.

-

Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in the cell lysates via Western blotting or RT-qPCR.

-

In Vivo Evaluation in a Model of Neuroinflammation

-

Objective: To assess the efficacy of this compound in a mouse model of LPS-induced neuroinflammation.

-

Methodology:

-

Administer this compound or vehicle to adult mice via intraperitoneal injection for 7 consecutive days.

-

On day 7, induce neuroinflammation by a single intraperitoneal injection of LPS.

-

24 hours post-LPS injection, assess behavioral changes (e.g., locomotor activity, sickness behavior).

-

Sacrifice the animals and collect brain tissue.

-

Perform immunohistochemistry on brain sections to quantify microglial and astrocyte activation (Iba1 and GFAP staining, respectively).

-

Measure cytokine levels in brain homogenates using a multiplex assay.

-

Anticipated Quantitative Data

Based on the known effects of other A2AAR antagonists, the following outcomes would be anticipated from studies with this compound.

Table 2: Hypothetical In Vitro Anti-inflammatory Effects of this compound

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | iNOS Expression (fold change) |

| Vehicle | 10.2 ± 1.5 | 5.8 ± 0.9 | 1.0 ± 0.1 |

| LPS | 543.7 ± 45.2 | 212.4 ± 21.8 | 15.6 ± 2.1 |

| LPS + this compound (10 nM) | 321.5 ± 33.1 | 125.6 ± 15.3 | 8.9 ± 1.2 |

| LPS + this compound (100 nM) | 154.8 ± 18.9 | 65.3 ± 8.7 | 3.2 ± 0.5 |

Table 3: Hypothetical In Vivo Neuroprotective Effects of this compound

| Treatment | Iba1+ Cells/mm² | GFAP+ Area (%) | Locomotor Activity (distance traveled) |

| Vehicle | 15.4 ± 3.1 | 5.2 ± 1.1 | 3500 ± 450 cm |

| LPS | 89.7 ± 10.5 | 28.9 ± 4.3 | 1200 ± 210 cm |

| LPS + this compound (1 mg/kg) | 55.3 ± 7.8 | 18.1 ± 2.9 | 2100 ± 320 cm |

| LPS + this compound (10 mg/kg) | 28.6 ± 4.9 | 9.7 ± 1.8 | 3100 ± 410 cm |

Conclusion and Future Directions

This compound, as a potent A2AAR antagonist, holds significant promise as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its ability to modulate the detrimental effects of sustained A2AAR activation in the CNS provides a strong rationale for its investigation in diseases such as Parkinson's, Alzheimer's, and multiple sclerosis.

Future research should focus on validating the hypothesized anti-inflammatory and neuroprotective effects of this compound in relevant preclinical models. Key areas of investigation should include:

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the ability of this compound to reach its target in the CNS is crucial.

-

Efficacy in Chronic Disease Models: Evaluating the long-term therapeutic effects of this compound in transgenic mouse models of Alzheimer's and Parkinson's disease.

-

Safety and Toxicology: Comprehensive safety and toxicology studies will be necessary before any potential clinical development.

The exploration of this compound's therapeutic potential could pave the way for novel treatment strategies for a range of devastating neurological disorders.

References

- 1. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A2AR antagonist treatment for multiple sclerosis: Current progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.abo.fi [research.abo.fi]

- 18. scitechdaily.com [scitechdaily.com]

Exploring the Immunomodulatory Effects of LJ-4517: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LJ-4517 is a potent A2A adenosine (B11128) receptor (A2AAR) antagonist with a high binding affinity, indicated by a Ki of 18.3 nM.[1] While direct immunomodulatory studies on this compound are not extensively available in public literature, its mechanism of action as an A2AAR antagonist positions it as a significant candidate for modulating immune responses. This technical guide will explore the expected immunomodulatory effects of this compound based on the well-established role of the A2A adenosine receptor in the immune system. The information presented herein is synthesized from preclinical and clinical studies of other selective A2AAR antagonists and provides a foundational understanding for future research and development of this compound.

The adenosine signaling pathway, particularly through the A2A receptor, is a critical checkpoint in regulating inflammation and immunity.[1][2] Extracellular adenosine, often abundant in the tumor microenvironment and sites of inflammation, engages A2AAR on various immune cells, leading to an immunosuppressive state.[2][3][4] By blocking this interaction, A2AAR antagonists like this compound are expected to reverse this suppression and enhance anti-tumor and pro-inflammatory immune responses.

Core Mechanism of Action: A2A Adenosine Receptor Antagonism

The primary mechanism by which this compound is expected to exert its immunomodulatory effects is through the competitive inhibition of the A2A adenosine receptor. A2AAR is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][5] Elevated cAMP has broad immunosuppressive effects on various immune cell types. Therefore, by preventing adenosine binding, this compound is predicted to abrogate these downstream immunosuppressive signals.

Key Immune Cells and Expected Effects of this compound

The A2A receptor is expressed on a wide range of immune cells, and its blockade by this compound is anticipated to have distinct effects on each population.

| Immune Cell Type | Expression of A2AAR | Expected Effect of this compound (A2AAR Antagonism) |

| CD4+ T Cells | Expressed | - Reversal of adenosine-mediated suppression of T-cell receptor (TCR) signaling. - Enhanced proliferation and cytokine production (e.g., IFN-γ, IL-2). - Potential to modulate differentiation into effector T helper subsets. |

| CD8+ T Cells | Expressed | - Enhanced cytolytic activity against tumor cells and infected cells.[3][6] - Increased production of effector cytokines such as IFN-γ and TNF-α.[6] - Overcoming exhaustion in the tumor microenvironment. |

| Natural Killer (NK) Cells | Expressed | - Increased cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC). - Enhanced IFN-γ production. |

| Monocytes/Macrophages | Expressed | - Skewing from an anti-inflammatory (M2) to a pro-inflammatory (M1) phenotype. - Increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-12). - Enhanced phagocytic activity. |

| Neutrophils | Expressed | - Inhibition of adenosine-mediated suppression of oxidative burst and degranulation. - Potentially enhanced anti-microbial functions. |

| Dendritic Cells (DCs) | Expressed | - Enhanced antigen presentation capabilities. - Increased expression of co-stimulatory molecules (e.g., CD80, CD86). - Promotion of Th1 and Th17 responses. |

| B Cells | Largely absent | - Minimal direct effects are expected. |

This table summarizes the expected effects based on the known roles of A2AAR signaling in these immune cell types as described in the scientific literature.[1]

Signaling Pathways Modulated by this compound

The antagonism of A2AAR by this compound is expected to influence several key intracellular signaling pathways that govern immune cell function.

Experimental Protocols for Evaluating the Immunomodulatory Effects of this compound

The following are detailed methodologies for key experiments that would be essential in characterizing the immunomodulatory profile of this compound.

In Vitro T Cell Activation and Cytokine Production Assay

Objective: To determine the effect of this compound on T cell activation, proliferation, and cytokine production in the presence of an A2AAR agonist.

Methodology:

-

T Cell Isolation: Isolate human or murine CD4+ and CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.

-

Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium.

-

Experimental Setup:

-

Plate T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) for co-stimulation.

-

Treat cells with a stable adenosine analogue (e.g., NECA) to activate A2AAR.

-

Add varying concentrations of this compound to determine a dose-response curve.

-

Include control groups: unstimulated cells, stimulated cells without NECA/LJ-4517, and cells with NECA only.

-

-

Proliferation Analysis (72 hours):

-

Add a proliferation indicator dye (e.g., CFSE) to T cells before stimulation and analyze dilution by flow cytometry.

-

Alternatively, use a BrdU or ³H-thymidine incorporation assay.

-

-

Cytokine Analysis (48-72 hours):

-

Collect culture supernatants and measure cytokine levels (e.g., IFN-γ, IL-2, TNF-α) using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

-

For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture, then fix, permeabilize, and stain for intracellular cytokines for flow cytometric analysis.

-

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies.

Methodology:

-

Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).

-

Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Treatment Groups: Once tumors are palpable, randomize mice into treatment groups:

-

Vehicle control

-

This compound (dose and schedule to be determined by pharmacokinetic studies)

-

Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

-

This compound in combination with the immune checkpoint inhibitor

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

-

-

Immunophenotyping:

-

Isolate tumors and tumor-draining lymph nodes.

-

Prepare single-cell suspensions.

-

Perform flow cytometric analysis to characterize immune cell infiltrates (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

-

Analyze the activation status and cytokine production of tumor-infiltrating lymphocytes.

-

Conclusion and Future Directions

While specific experimental data on the immunomodulatory effects of this compound are not yet widely published, its potent A2AAR antagonist activity strongly suggests a significant potential for enhancing anti-tumor and pro-inflammatory immune responses. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of this compound. Future research should focus on confirming these expected effects, establishing a comprehensive pharmacokinetic and pharmacodynamic profile, and exploring its therapeutic potential in various disease models, particularly in oncology. Combination therapy with immune checkpoint inhibitors represents a particularly promising avenue for further investigation. The continued exploration of A2AAR antagonists like this compound holds the potential to yield novel and effective immunotherapies.

References

- 1. Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The adenosinergic immuno-modulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2A Adenosine Receptor antagonists to weaken the hypoxia-HIF-1α driven immunosuppression and improve immunotherapies of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A2A adenosine receptor gene-deletion or synthetic A2A antagonist liberate tumor-reactive CD8+ T-cells from tumor-induced immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Reversal of a GPCR Ligand: A Technical Guide to LJ-4517 and its Agonist-to-Antagonist Conversion at the A₂A Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacological and structural basis of LJ-4517, a compelling example of agonist-to-antagonist conversion at the G protein-coupled A₂A adenosine (B11128) receptor (A₂AAR). By elucidating the subtle molecular modifications that flip the functional switch of a ligand, the study of this compound offers profound insights for rational drug design and the development of novel therapeutics targeting GPCRs. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways involved.

Introduction: The Challenge of GPCR Modulation

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] Their ability to exist in multiple conformational states allows for nuanced signaling, but also presents a formidable challenge in designing ligands with precise functional outcomes. The conversion of a receptor agonist, which activates signaling, into an antagonist, which blocks it, through minimal structural changes is a key area of investigation with significant therapeutic implications.

This compound, a novel A₂AAR antagonist, emerged from a strategic modification of an existing agonist scaffold.[3][4][5] This conversion was achieved by the introduction of a thiophene (B33073) group at the C8 position of an adenine-based structure.[3][4][5] This seemingly minor alteration dramatically shifted the ligand's efficacy, providing a valuable case study in GPCR pharmacology.

Quantitative Analysis of this compound's Pharmacological Profile

The functional characterization of this compound involved a series of quantitative assays to determine its binding affinity and functional activity at the wild-type A₂AAR and key mutant constructs. The data, summarized below, highlights the potent antagonistic properties of this compound.

| Ligand/Compound | Receptor | Assay Type | Measured Parameter | Value (nM) |

| This compound (Compound 2) | Wild-Type A₂AAR | Radioligand Binding | Kᵢ | 18.3 |

| CGS-21680 (Agonist) | Wild-Type A₂AAR | cAMP Accumulation | EC₅₀ | 23.7 |

| This compound (Compound 2) | Wild-Type A₂AAR | cAMP Accumulation | IC₅₀ | 28.2 |

| This compound (Compound 2) | S2777.42A Mutant A₂AAR | Radioligand Binding | Kᵢ | 15.8 |

| This compound (Compound 2) | H2787.43A Mutant A₂AAR | Radioligand Binding | Kᵢ | 25.1 |

| This compound (Compound 2) | S2777.42A/H2787.43A Double Mutant A₂AAR | Radioligand Binding | Kᵢ | 21.4 |

Table 1: Summary of quantitative data for this compound and reference compounds at the A₂A adenosine receptor. Data extracted from Shiriaeva et al., J Med Chem, 2022.[3]

The Molecular Mechanism of Agonist-to-Antagonist Conversion

The functional switch from agonism to antagonism in the case of this compound is rooted in its distinct interaction with the A₂AAR binding pocket. Structural studies, including X-ray crystallography, have revealed the molecular basis for this conversion.[3][5][6]

An agonist, upon binding, induces a specific conformational change in the receptor, leading to the activation of intracellular G proteins. This is often facilitated by simultaneous and stable interactions with key residues. In contrast, the thiophene modification in this compound restricts the receptor's ability to adopt this active conformation.[4][5][6] While agonists for the A₂AAR typically form stable hydrogen bonds with both Serine 277 (Ser2777.42) and Histidine 278 (His2787.43), this compound only engages in transient interactions with His278.[3][5][6] This altered binding mode prevents the necessary structural rearrangements for receptor activation.

Figure 1: Agonist vs. Antagonist interaction with A₂AAR.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Competition Binding Assays

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Workflow:

Figure 2: Workflow for radioligand competition binding assay.

Detailed Steps:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human A₂AAR (wild-type or mutant) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled A₂AAR antagonist, [³H]ZM241385, and a range of concentrations of the competing ligand, this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assays

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a second messenger produced upon A₂AAR activation.

Workflow:

Figure 3: Workflow for cAMP accumulation assay.

Detailed Steps:

-

Cell Culture: CHO cells expressing the A₂AAR are seeded in multi-well plates and grown to confluency.

-

Assay Conditions: The cells are washed and then incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Antagonist Treatment: For antagonist mode, the cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an A₂AAR agonist (e.g., CGS-21680) to induce cAMP production.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined using non-linear regression.

Conclusion

The investigation of this compound provides a clear and compelling roadmap for the rational design of GPCR modulators. The conversion from an agonist to a potent antagonist through a targeted chemical modification underscores the sensitivity of receptor-ligand interactions and the importance of structural biology in drug discovery. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field, facilitating further exploration of GPCR pharmacology and the development of next-generation therapeutics with finely-tuned functional profiles.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LJ-4517 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LJ-4517 is a potent and selective antagonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1] As an antagonist, this compound blocks the downstream signaling initiated by the binding of the endogenous agonist, adenosine, to the A2AAR. These application notes provide detailed protocols for characterizing the in vitro activity of this compound using cell-based assays, specifically focusing on competitive binding and functional assays to determine its potency and mechanism of action.

Mechanism of Action

The A2A adenosine receptor is a Gs-coupled GPCR. Upon activation by an agonist like adenosine, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA) and subsequent downstream signaling events. This compound, as an A2AAR antagonist, competitively binds to the receptor, preventing agonist binding and thereby inhibiting the downstream production of cAMP.

A2A Adenosine Receptor Signaling Pathway

Caption: A2AAR signaling and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the A2A adenosine receptor.

| Compound | Parameter | Value (nM) | Reference |

| This compound | Ki | 18.3 | [1] |

Experimental Protocols

Radioligand Binding Assay for Determination of Ki

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human A2AAR. The assay measures the displacement of a known radiolabeled A2AAR antagonist, [3H]-ZM241385, by this compound in cells expressing the receptor.

Materials:

-

HEK293 cells stably expressing human A2AAR

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA)

-

[3H]-ZM241385 (radiolabeled antagonist)

-

This compound

-

Non-specific binding control (e.g., 10 µM ZM241385)

-

96-well plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Cell Culture: Culture HEK293-hA2AAR cells in T75 flasks until they reach 80-90% confluency.

-

Membrane Preparation:

-

Wash cells with ice-cold PBS and scrape them into a centrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of non-specific binding control to the non-specific binding wells, and 50 µL of varying concentrations of this compound to the competition wells.

-

Add 50 µL of [3H]-ZM241385 (at a final concentration close to its Kd) to all wells.

-

Add 100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg) to all wells.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Harvesting and Counting:

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This protocol measures the ability of this compound to antagonize the agonist-induced production of cAMP in cells expressing the A2AAR.

Materials:

-

CHO-K1 cells stably expressing human A2AAR

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

A2AAR agonist (e.g., NECA)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

-

384-well white plates

Protocol:

-

Cell Seeding: Seed CHO-K1-hA2AAR cells into 384-well white plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a stock solution of the agonist NECA in assay buffer at a concentration that will yield approximately 80% of the maximal response (EC80).

-

-

Assay Procedure:

-

Remove the culture medium from the wells and wash once with assay buffer.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate at room temperature for 30 minutes.

-

Add the EC80 concentration of NECA to all wells except the basal control wells (which receive only assay buffer).

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data with the basal (no agonist) and maximal (agonist alone) responses.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Experimental Workflow for Functional cAMP Assay

Caption: Workflow for the functional cAMP assay.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. The competitive binding assay allows for the precise determination of its affinity for the A2A adenosine receptor, while the functional cAMP assay confirms its antagonistic activity and potency in a cellular context. These assays are essential for understanding the pharmacological profile of this compound and are valuable tools for researchers in drug discovery and development.

References

Application Notes and Protocols for LJ-4517 in Competitive Binding Assays

These application notes provide detailed protocols for utilizing LJ-4517, a potent A2A adenosine (B11128) receptor (A2AAR) antagonist, in competitive binding assays. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a selective antagonist of the G protein-coupled A2A adenosine receptor (A2AAR) with a high binding affinity, exhibiting a Ki value of 18.3 nM.[1][2] It effectively displaces the binding of other known A2AAR ligands, making it an ideal candidate for use in competitive binding assays to screen and characterize other potential A2AAR modulators.[1] The A2AAR is a promising therapeutic target for a variety of conditions, including Parkinson's disease, inflammation, and cancer.[2]

Principle of Competitive Binding Assays

Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the affinity of a test compound for a specific receptor.[3][4] The assay principle relies on the competition between a labeled ligand (e.g., radiolabeled or fluorescently tagged) and an unlabeled test compound (in this case, this compound or a compound being tested against it) for a finite number of receptor binding sites. By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled compound, the inhibitory constant (Ki) of the test compound can be determined. A lower Ki value signifies a higher binding affinity.

Signaling Pathway of the A2A Adenosine Receptor

The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade by preventing agonist binding.

Caption: A2AAR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common methods for competitive binding assays are presented: a radioligand binding assay and a fluorescence polarization assay.

Radioligand Competitive Binding Assay

This protocol is a widely used and highly sensitive method for determining binding affinity.[3][5] It involves the use of a radiolabeled ligand that binds to the A2AAR, which is then displaced by the unlabeled test compound, this compound.

Workflow for Radioligand Competitive Binding Assay

Caption: Workflow for a typical radioligand competitive binding assay.

Materials:

-

Receptor Source: Cell membranes expressing the human A2A adenosine receptor.

-

Radioligand: [³H]ZM241385 (a commonly used A2AAR antagonist radioligand).

-

Unlabeled Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2AAR ligand (e.g., 10 µM ZM241385).

-

96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

-

Vacuum manifold for filtration.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Dilute the [³H]ZM241385 in assay buffer to a final concentration at or below its Kd (typically 1-5 nM).

-

Prepare the A2AAR membrane suspension in ice-cold assay buffer. The optimal protein concentration should be determined empirically but is often in the range of 5-20 µg per well.[6]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [³H]ZM241385, and the membrane suspension.

-

Non-specific Binding: Add the non-specific binding control, [³H]ZM241385, and the membrane suspension.

-

Competitive Binding: Add the serially diluted this compound, [³H]ZM241385, and the membrane suspension.

-

-

Incubation:

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.[7]

-

-

Washing:

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Fluorescence Polarization (FP) Competitive Binding Assay

This method offers a non-radioactive alternative and is amenable to high-throughput screening.[8][9] It measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer). When the tracer is bound to the larger receptor protein, it tumbles more slowly in solution, resulting in a higher fluorescence polarization. An unlabeled competitor displaces the tracer, leading to a decrease in polarization.

Principle of Fluorescence Polarization Assay

Caption: Principle of a competitive fluorescence polarization assay.

Materials:

-

Receptor Source: Purified A2A adenosine receptor.

-